molecular formula C11H13NO2S B14390538 4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile CAS No. 88098-26-4

4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile

Cat. No.: B14390538
CAS No.: 88098-26-4
M. Wt: 223.29 g/mol
InChI Key: QWHVZHSQURCSDG-UHFFFAOYSA-N
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Description

4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile is a chemical compound that features a thiophene ring, a dioxolane ring, and a butanenitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile typically involves the formation of the dioxolane ring followed by the introduction of the thiophene and butanenitrile groups. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile can undergo various chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitrile groups to amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The dioxolane ring may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile is unique due to the combination of the thiophene and dioxolane rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Properties

CAS No.

88098-26-4

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

4-(2-thiophen-2-yl-1,3-dioxolan-2-yl)butanenitrile

InChI

InChI=1S/C11H13NO2S/c12-6-2-1-5-11(13-7-8-14-11)10-4-3-9-15-10/h3-4,9H,1-2,5,7-8H2

InChI Key

QWHVZHSQURCSDG-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CCCC#N)C2=CC=CS2

Origin of Product

United States

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